molecular formula C20H18Cl3NO3S B14953529 (2E)-N-(2-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-N-(2-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B14953529
M. Wt: 458.8 g/mol
InChI Key: FSWDCIMIOSGGQS-SOFGYWHQSA-N
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Description

(2E)-N-(2-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes chlorinated benzyl and phenyl groups, as well as a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Amide Bond: This can be achieved through the reaction of an appropriate acid chloride with an amine under basic conditions.

    Chlorination: Introduction of chlorine atoms into the benzyl and phenyl rings can be done using chlorinating agents such as thionyl chloride or sulfuryl chloride.

    Formation of the Dioxidotetrahydrothiophenyl Moiety: This step may involve the oxidation of a tetrahydrothiophene derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl moiety.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: The chlorinated benzyl and phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

The compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2E)-N-(2-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-chlorobenzyl)-3-(2,4-dichlorophenyl)prop-2-enamide: Lacks the dioxidotetrahydrothiophenyl moiety.

    (2E)-N-(2-chlorobenzyl)-3-phenyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide: Lacks the dichlorophenyl group.

Uniqueness

The presence of both chlorinated aromatic rings and the dioxidotetrahydrothiophenyl moiety in (2E)-N-(2-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical and biological properties, making it a compound of interest for further research.

Properties

Molecular Formula

C20H18Cl3NO3S

Molecular Weight

458.8 g/mol

IUPAC Name

(E)-N-[(2-chlorophenyl)methyl]-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C20H18Cl3NO3S/c21-16-7-5-14(19(23)11-16)6-8-20(25)24(17-9-10-28(26,27)13-17)12-15-3-1-2-4-18(15)22/h1-8,11,17H,9-10,12-13H2/b8-6+

InChI Key

FSWDCIMIOSGGQS-SOFGYWHQSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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